molecular formula C4H9N B1330147 2,2-Dimethylaziridine CAS No. 2658-24-4

2,2-Dimethylaziridine

Cat. No.: B1330147
CAS No.: 2658-24-4
M. Wt: 71.12 g/mol
InChI Key: FGRJGEWVJCCOJJ-UHFFFAOYSA-N
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Description

2,2-Dimethylaziridine is an organic compound with the molecular formula C4H9N It is a derivative of aziridine, characterized by a three-membered ring structure with two methyl groups attached to the second carbon atom

Mechanism of Action

Target of Action

2,2-Dimethylaziridine is a type of aziridine, a class of organic compounds containing a nitrogen atom in a three-membered ring Aziridines are known to be used as building blocks for polyamines , suggesting that they may interact with biological targets involved in polyamine synthesis or function.

Mode of Action

Aziridines are known to undergo anionic and cationic ring-opening polymerization . This suggests that this compound may interact with its targets by opening its three-membered ring, leading to various structural changes.

Biochemical Pathways

Aziridines, including this compound, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This process can lead to the production of polyamines with various structures, such as branched or linear . Polyamines are involved in numerous biochemical pathways, including cell growth and differentiation, gene expression, and protein synthesis.

Result of Action

The result of this compound’s action would depend on the specific biochemical pathways it interacts with. Given its role as a building block for polyamines, it may influence processes regulated by these molecules, such as cell growth and differentiation, gene expression, and protein synthesis .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the yield of polyamines produced from aziridines decreases when the aziridine is substituted with sterically demanding side groups . This suggests that the chemical environment, including the presence of other functional groups, can affect the action of this compound.

Future Directions

The synthesis of aziridines, including 2,2-Dimethylaziridine, has seen tremendous progress over the past decade . Future research may focus on developing new synthetic strategies and exploring the diverse array of difunctionalization reactions using the dication pool approach .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylaziridine can be synthesized through several methods. One common approach involves the reaction of isobutyraldehyde with ammonia and hydrogen in the presence of a catalyst. Another method includes the cyclization of 2,2-dimethylaminoethanol using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods: In industrial settings, this compound is typically produced via the cyclization of 2,2-dimethylaminoethanol. The process involves the use of solid potassium hydroxide as a drying agent, followed by filtration and distillation from sodium under dry nitrogen conditions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Water, ethanol, sodium iodide

    Catalysts: Phosphorus oxychloride, solid potassium hydroxide

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its methyl substitutions, which enhance its reactivity and stability compared to aziridine. These substitutions also influence its chemical behavior, making it a valuable compound for specific synthetic and industrial applications.

Properties

IUPAC Name

2,2-dimethylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9N/c1-4(2)3-5-4/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRJGEWVJCCOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903792
Record name 2,2-Dimethylaziridine
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Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2658-24-4
Record name 2,2-Dimethylaziridine
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Record name 2,2-Dimethylaziridine
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Record name 2,2-Dimethylaziridine
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Record name 2,2-Dimethylaziridine
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Record name 2,2-dimethylaziridine
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Record name 2,2-DIMETHYLAZIRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2-Dimethylaziridine?

A1: this compound has the molecular formula C4H9N and a molecular weight of 71.12 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, research articles mention the use of various spectroscopic techniques for characterization. This includes infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS). []

Q3: How stable is this compound in biological systems?

A3: this compound exhibits limited stability in biological media. Studies in dogs showed a half-life of 9–15 minutes in whole canine blood, highlighting its rapid degradation in biological tissues. []

Q4: How does the stability of this compound derivatives compare to the unsubstituted analog?

A4: Research indicates that the stability of this compound derivatives can vary significantly. Some derivatives, like bis(2,2-dimethyl-1-aziridinyl)phosphinic amides, show a wide range of stability towards hydrolysis of the aziridine ring. [] Interestingly, this compound analogs demonstrate a faster hydrolysis rate compared to unsubstituted aziridine derivatives like AB-100 due to a carbonium-ion driven mechanism. []

Q5: Can this compound derivatives act as catalysts?

A5: While this compound itself may not be a catalyst, its derivatives can participate in catalytic processes. For instance, silica gel, acting as a Lewis acid, catalyzes the transformation of N-acyl-2,2-dimethylaziridines into various products. [] This reaction proceeds through a pentacoordinated aziridinium silicate ion intermediate.

Q6: Have computational methods been employed to study this compound and its derivatives?

A6: Yes, computational chemistry techniques have been used to understand the reactivity of this compound. For example, the geometries of various reactants, intermediates, and transition states involved in the reactions of N-acyl-2,2-dimethylaziridines catalyzed by acid-activated clays have been optimized using Hartree-Fock (HF) and density functional theory (DFT) methods. []

Q7: How do structural modifications of this compound impact its biological activity?

A7: Research on bis(2,2-dimethyl-1-aziridinyl)phosphinic amides illustrates that modifications to the N-substituent significantly influence antitumor activity, cholinesterase inhibitory activity, and hydrolytic stability. [] This highlights the importance of SAR studies in optimizing the desired biological effects.

Q8: How does the presence of a this compound group impact the mechanism of action compared to unsubstituted analogs?

A8: The this compound group significantly alters the reactivity compared to unsubstituted aziridines. This is exemplified by the hydrolysis of ethyl bis(2,2-dimethyl-1-aziridinyl)phosphinyl carbamate (AB-132). AB-132 hydrolyzes via a tertiary carbonium ion mechanism, a pathway inaccessible to its unsubstituted counterparts. This distinct reactivity contributes to AB-132's unique pharmacological profile, including cholinesterase inhibition. []

Q9: What strategies have been explored to improve the stability or bioavailability of this compound derivatives?

A9: Research on nucleoside phosphoraziridines as potential antineoplastic agents provides an example. The inherent instability of 3'- and 5'-(2,2-DMAP)carbamates of thymidine led to the synthesis of their corresponding O-acetyl derivatives to enhance stability. [] This illustrates a strategy of chemical modification to circumvent stability issues.

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